molecular formula C8H6FNOS B13697253 3-Fluoro-2-methoxyphenyl Isothiocyanate

3-Fluoro-2-methoxyphenyl Isothiocyanate

Cat. No.: B13697253
M. Wt: 183.20 g/mol
InChI Key: MUCUQDOLYUEPIQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6FNO2S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxyphenyl Isothiocyanate typically involves the reaction of 3-fluoro-2-methoxyaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction proceeds as follows:

  • Dissolve 3-fluoro-2-methoxyaniline in an inert solvent.
  • Add thiophosgene dropwise to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of safer and more scalable methods. One such method is the reaction of amines with carbon disulfide and an oxidizing agent, such as hydrogen peroxide, in the presence of a base. This method is advantageous due to its mild reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxyphenyl Isothiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Electrophilic Addition: The isothiocyanate group can react with electrophiles, such as halogens, to form halogenated derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Electrophilic Addition: Halogens such as chlorine or bromine are used as electrophiles. The reactions are carried out in non-polar solvents such as dichloromethane.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are used.

Major Products

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

    Halogenated Derivatives: Formed from electrophilic addition reactions.

Scientific Research Applications

3-Fluoro-2-methoxyphenyl Isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxyphenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. The isothiocyanate group reacts with amino groups, thiol groups, and hydroxyl groups on proteins, leading to the formation of stable adducts. This modification can alter the activity of enzymes and proteins, thereby affecting cellular processes such as signal transduction, gene expression, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenyl Isothiocyanate
  • 2-Fluoro-3-methoxyphenyl Isothiocyanate
  • 3-Fluoro-4-methylphenyl Isothiocyanate

Uniqueness

3-Fluoro-2-methoxyphenyl Isothiocyanate is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other isothiocyanates .

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

1-fluoro-3-isothiocyanato-2-methoxybenzene

InChI

InChI=1S/C8H6FNOS/c1-11-8-6(9)3-2-4-7(8)10-5-12/h2-4H,1H3

InChI Key

MUCUQDOLYUEPIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)N=C=S

Origin of Product

United States

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